

Staining Protocols for Paraplast Plus Sections: Application Notes

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Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

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These application notes provide detailed protocols for the histological staining of tissue sections embedded in **Paraplast Plus**, a refined paraffin wax compound. The following protocols are designed to yield high-quality, reproducible results for routine histology, immunohistochemistry, and common special stains.

Data Summary

The following tables summarize key quantitative parameters for the described staining protocols. These values represent typical ranges and should be optimized for specific tissues and antibodies.

Table 1: Deparaffinization and Rehydration

Step	Reagent	Incubation Time	Number of Changes
Deparaffinization	Xylene	3-5 minutes	3
Rehydration	100% Ethanol	3 minutes	3
95% Ethanol	3 minutes	1	
80% Ethanol	3 minutes	1	
70% Ethanol	3 minutes	1	
Deionized Water	5 minutes	1	

Table 2: Hematoxylin and Eosin (H&E) Staining

Step	Reagent	Incubation Time
Hematoxylin Staining	Harris Hematoxylin	3-5 minutes
Differentiation	1% Acid Alcohol	8-12 dips
Bluing	Running Tap Water or Bluing Reagent	2-5 minutes
Eosin Staining	Eosin Y	30-60 seconds

Table 3: Immunohistochemistry (IHC) - Key Steps

Step	Reagent/Condition	Typical Parameters	Notes
Antigen Retrieval (HIER)	10 mM Sodium Citrate Buffer (pH 6.0)	95-100°C for 10-20 minutes	Buffer choice and time may vary based on the antibody.
Peroxidase Block	3% Hydrogen Peroxide	10-15 minutes	Essential for HRP-based detection systems.
Blocking	5-10% Normal Serum	30-60 minutes	Serum host should match the secondary antibody host.
Primary Antibody	Antibody-specific	1-2 hours at RT or overnight at 4°C	Dilution must be optimized for each antibody.
Secondary Antibody	Manufacturer's recommendation	30-60 minutes at RT	Dilution depends on the detection system.
Detection	DAB Substrate Kit	5-10 minutes	Monitor color development under a microscope.

Table 4: Periodic Acid-Schiff (PAS) Staining

Step	Reagent	Incubation Time
Oxidation	0.5% Periodic Acid Solution	5 minutes
Staining	Schiff Reagent	15 minutes
Counterstain	Mayer's Hematoxylin	1 minute

Experimental Protocols

The following are detailed, step-by-step protocols for staining **Paraplast Plus** embedded tissue sections.

Protocol 1: Deparaffinization and Rehydration

This is a prerequisite for all staining protocols.

- Deparaffinization:
 - Immerse slides in Xylene (Change 1) for 5 minutes.[\[1\]](#)[\[2\]](#)
 - Transfer to Xylene (Change 2) for 5 minutes.[\[2\]](#)
 - Transfer to Xylene (Change 3) for 5 minutes.[\[2\]](#)
- Rehydration:
 - Immerse in 100% Ethanol (Change 1) for 3 minutes.[\[1\]](#)
 - Transfer to 100% Ethanol (Change 2) for 3 minutes.[\[1\]](#)
 - Transfer to 100% Ethanol (Change 3) for 3 minutes.[\[1\]](#)
 - Immerse in 95% Ethanol for 3 minutes.[\[1\]](#)
 - Immerse in 80% Ethanol for 3 minutes.[\[1\]](#)
 - Immerse in 70% Ethanol for 2 minutes.[\[3\]](#)
 - Rinse thoroughly in deionized water for 5 minutes.[\[1\]](#)

Protocol 2: Hematoxylin and Eosin (H&E) Staining

This is the most common staining method in histology for morphological examination.

- Perform deparaffinization and rehydration as described in Protocol 1.
- Hematoxylin Staining:
 - Immerse slides in Harris Hematoxylin for 3-5 minutes.[\[1\]](#)
 - Rinse briefly in deionized water.

- Differentiation:
 - Dip slides 8-12 times in 1% Acid Alcohol.[\[1\]](#)
 - Rinse immediately in tap water.
- Bluing:
 - Immerse in running tap water for 5 minutes or until sections turn blue.[\[3\]](#)
 - Rinse in deionized water.
- Eosin Staining:
 - Immerse in Eosin Y solution for 30-60 seconds.[\[1\]](#)
- Dehydration and Clearing:
 - Immerse in 95% Ethanol (3 changes) for 5 minutes each.[\[1\]](#)
 - Immerse in 100% Ethanol (3 changes) for 5 minutes each.[\[1\]](#)
 - Immerse in Xylene (3 changes) for 5 minutes each.[\[4\]](#)
- Coverslipping:
 - Apply a drop of xylene-based mounting medium and coverslip.

Protocol 3: Immunohistochemistry (IHC)

This protocol outlines a typical workflow for chromogenic detection (DAB) of antigens.

- Perform deparaffinization and rehydration as described in Protocol 1.
- Antigen Retrieval:
 - Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in 10 mM Sodium Citrate Buffer (pH 6.0).[\[5\]](#)[\[6\]](#)

- Heat to 95-100°C in a water bath or steamer for 10-20 minutes.[\[5\]](#)
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.[\[6\]](#)
- Rinse slides in wash buffer (e.g., PBS or TBS).
- Peroxidase Blocking:
 - Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[\[7\]](#)[\[8\]](#)
 - Rinse with wash buffer.
- Blocking:
 - Incubate sections with a blocking solution (e.g., 5-10% normal goat serum in wash buffer) for 30-60 minutes.
- Primary Antibody Incubation:
 - Dilute the primary antibody in antibody diluent to its optimal concentration.
 - Apply the diluted primary antibody to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash slides three times with wash buffer for 5 minutes each.
- Secondary Antibody Incubation:
 - Apply the biotinylated or HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
 - Wash slides three times with wash buffer for 5 minutes each.
- Detection:
 - If using a biotinylated secondary antibody, apply the Avidin-Biotin Complex (ABC) reagent and incubate for 30 minutes.

- Wash slides three times with wash buffer.
- Apply the DAB substrate solution and incubate for 5-10 minutes, or until the desired stain intensity develops.[\[7\]](#)
- Rinse with deionized water to stop the reaction.
- Counterstaining:
 - Counterstain with Hematoxylin for 1-2 minutes.
 - Rinse and "blue" in tap water.
- Dehydration and Coverslipping:
 - Dehydrate through graded alcohols (70%, 95%, 100%) and clear in xylene.[\[3\]](#)
 - Coverslip with a permanent mounting medium.

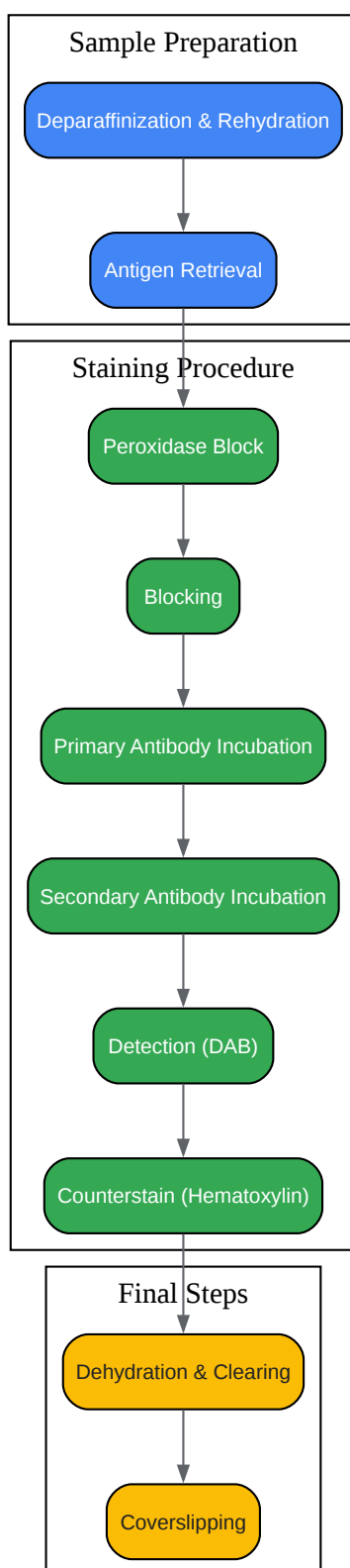
Protocol 4: Periodic Acid-Schiff (PAS) Staining

This method is used to detect polysaccharides such as glycogen, and mucosubstances.

- Perform deparaffinization and rehydration as described in Protocol 1.
- Oxidation:
 - Immerse slides in 0.5% Periodic Acid solution for 5 minutes.[\[1\]](#)
 - Rinse slides in several changes of distilled water.[\[2\]](#)
- Staining:
 - Immerse slides in Schiff Reagent for 15 minutes.[\[1\]](#) Sections will turn a light pink color.
 - Wash in lukewarm running tap water for 5-10 minutes, during which the sections will turn a darker pink/magenta.
- Counterstaining:

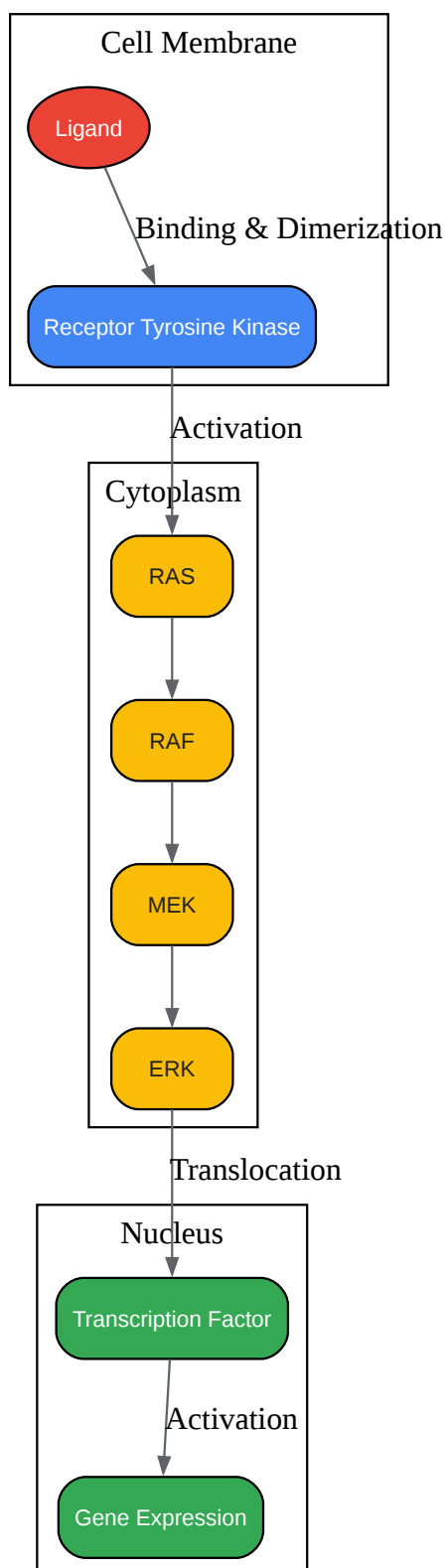
- Counterstain with Mayer's Hematoxylin for 1 minute.[\[1\]](#)
- Wash in tap water for 5 minutes.
- Dehydration and Coverslipping:
 - Dehydrate through graded alcohols and clear in xylene.
 - Coverslip with a synthetic mounting medium.

Visualizations



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Caption: Immunohistochemistry (IHC) Experimental Workflow.



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Caption: A Representative Receptor Tyrosine Kinase Signaling Pathway.

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